![molecular formula C10H14N2O2 B1485196 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098147-89-6](/img/structure/B1485196.png)
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid
説明
“3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid” is a chemical compound with the molecular formula C10H14N2O2 . It is also known as "1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid” can be represented by the InChI code: 1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid” include a molecular weight of 194.23 g/mol . The compound has a melting point range of 124-126 degrees Celsius . It is a powder at room temperature .科学的研究の応用
Chemical Structure and Synthesis
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid is a compound with a unique structure, synthesized through regiospecific methods. The correct identification of its structure is essential, which is often achieved through single-crystal X-ray analysis due to the complexity of spectroscopic techniques. This compound demonstrates the importance of accurate structural determination in chemical synthesis (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis Methods and Applications
Different synthesis methods have been explored for compounds related to 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid. For example, the diimide reduction method offers an economical and effective approach with simple operating procedures for synthesizing pyrazole-1H-4-yl-acrylic acids, highlighting the flexibility and adaptability in synthesizing similar compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
Applications in Heterocyclic Chemistry
The compound and its related derivatives find importance in heterocyclic chemistry, especially in the synthesis of functionalized benzopyrans and pyrazoles, which are crucial in medicinal chemistry. These compounds are significant due to their various pharmacological activities like antifungal, antibacterial, and anticoagulant activities (Reddy & Rao, 2006).
Insecticidal Applications
One of the intriguing applications of pyrazole derivatives is in the field of insecticides. For instance, in the development of tyclopyrazoflor, a compound structurally similar to 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid, specific cyclization strategies were evaluated, highlighting the compound's potential in developing insecticidal solutions (Yang et al., 2019).
Safety and Hazards
The safety information for “3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid” indicates that it may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)4-3-9-5-11-12(7-9)6-8-1-2-8/h5,7-8H,1-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGHCHMAHYLNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



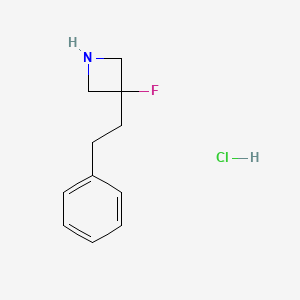

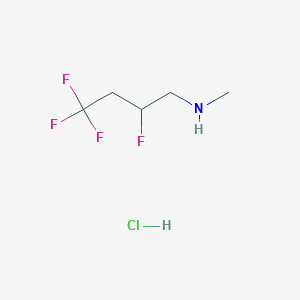
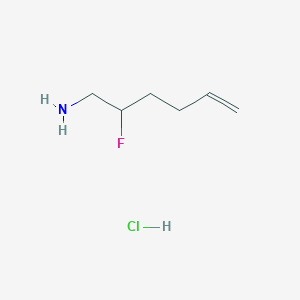
![3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485118.png)
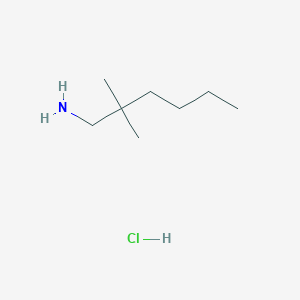
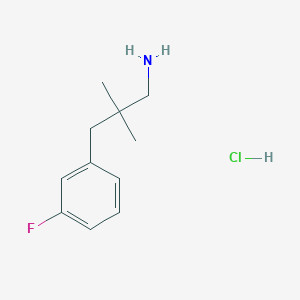
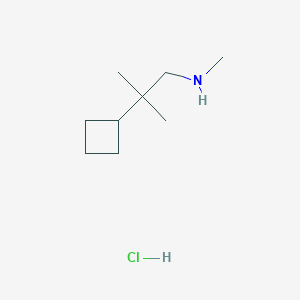
![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)
![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485126.png)

![4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride](/img/structure/B1485129.png)
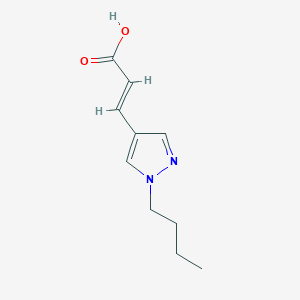
![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)